N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-17-9-11-19(12-10-17)25-28-24(18-7-5-4-6-8-18)26(29-25)33-16-23(30)27-20-13-14-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAFAKMACHZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : The imidazole moiety in the compound is known for its role in targeting specific enzymes associated with cancer cell proliferation. Studies have shown that derivatives containing imidazole can inhibit key proteins involved in tumor growth, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : The presence of the sulfanyl group contributes to the compound's potential antimicrobial activity. Sulfur-containing compounds are often effective against a range of bacterial strains due to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | |
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of imidazole derivatives, this compound was tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfur-containing compounds similar to this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Carbonyl
The acetamide group is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Reactions include:
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Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.
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Conditions : 6M HCl (reflux, 4–6 hours) or NaOH/EtOH (70°C, 3 hours).
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Product : 2-{[2-(4-Methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetic acid.
-
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid | 78–85 | |
| Basic Hydrolysis | NaOH/EtOH, 70°C | Carboxylate salt | 82 |
Sulfanyl Group Reactivity
The sulfur atom in the sulfanyl bridge participates in oxidation and alkylation:
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Oxidation to Sulfoxide/Sulfone :
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Reagents : H₂O₂ (30%) in acetic acid (room temperature, 2 hours).
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Products : Sulfoxide (major) and sulfone (minor).
-
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Alkylation :
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Reagents : Alkyl halides (e.g., CH₃I) in DMF with Cs₂CO₃.
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Product : S-Alkylated derivatives (e.g., methylthioether).
-
| Reaction Type | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂/CH₃COOH | Sulfoxide | 90% | |
| Alkylation | CH₃I/Cs₂CO₃ | S-Methyl derivative | 65% |
Imidazole Ring Functionalization
The imidazole core undergoes electrophilic substitution and coordination:
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Nitration :
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Conditions : HNO₃/H₂SO₄ (0–5°C, 1 hour).
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Product : Nitro-substituted imidazole at the C-2 position.
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Metal Coordination :
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Reagents : Transition metals (e.g., Cu²⁺, Zn²⁺) form complexes via N-coordination.
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| Reaction Type | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Nitroimidazole derivative | Bioactive intermediate | |
| Metal Complexation | CuSO₄ in MeOH | Cu(II)-imidazole complex | Catalytic studies |
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic conditions:
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Reagents : BBr₃ in CH₂Cl₂ (-20°C to RT, 12 hours).
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Product : 3,4-Dihydroxyphenyl derivative.
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃/CH₂Cl₂ | Catechol derivative | 72 |
Cross-Coupling Reactions
The aryl groups participate in Suzuki-Miyaura coupling:
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Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ (DMF/H₂O, 80°C).
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Product : Biaryl derivatives for structure-activity studies.
| Reaction Type | Catalytic System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-Biphenyl derivative | 68 |
Biological Interactions and Reactivity
The compound interacts with biological targets through:
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Enzyme Inhibition : Binds to kinase active sites via H-bonding (imidazole N, methoxy O) and hydrophobic interactions (aryl groups).
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Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the sulfanyl group to sulfoxide, altering pharmacokinetics.
Comparative Reactivity with Structural Analogs
The table below contrasts this compound’s reactivity with similar molecules:
Key Findings:
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The sulfanyl bridge is the most reactive site, enabling oxidation and alkylation.
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Methoxy groups provide steric bulk but are chemically labile under strong acids.
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Imidazole nitration and metal complexation highlight its role in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
